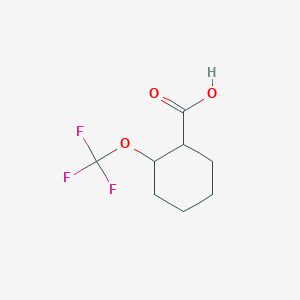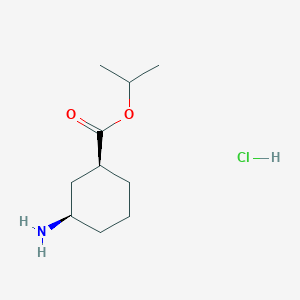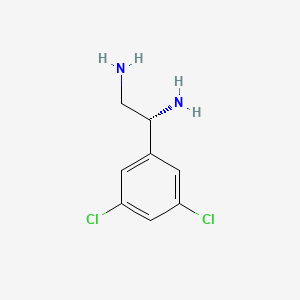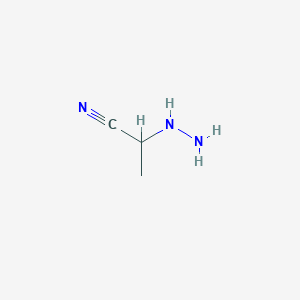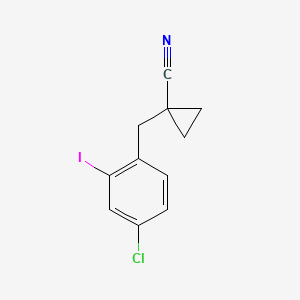
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9ClIN and a molecular weight of 317.55 g/mol . This compound is known for its unique combination of reactivity and selectivity, making it valuable for advanced research and industrial applications .
Preparation Methods
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-2-iodobenzyl chloride with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: The compound is studied for its potential therapeutic applications.
Industry: The compound is used in industrial processes for the production of various chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)cyclopropane-1-carbonitrile: This compound lacks the iodine atom, which may affect its reactivity and selectivity.
1-(4-Iodobenzyl)cyclopropane-1-carbonitrile: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which confer specific reactivity and selectivity properties .
Properties
Molecular Formula |
C11H9ClIN |
|---|---|
Molecular Weight |
317.55 g/mol |
IUPAC Name |
1-[(4-chloro-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
InChI Key |
QJNTVWWYBBTINE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
